4-Methoxynaphthalene-1-sulfonamide
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Overview
Description
4-Methoxynaphthalene-1-sulfonamide is an organic compound with the molecular formula C11H11NO3S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to an aromatic ring
Scientific Research Applications
4-Methoxynaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its sulfonamide group can participate in various chemical reactions, making it a versatile intermediate.
Biology: The compound’s structural similarity to certain biological molecules allows it to be used in studies related to enzyme inhibition and protein binding.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may serve as a lead compound for the development of new antibacterial agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
4-Methoxynaphthalene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting folic acid synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria. Folic acid is a precursor for the synthesis of nucleotides, which are essential components of DNA and RNA. By inhibiting folic acid synthesis, sulfonamides prevent bacteria from replicating their DNA and producing essential proteins, thereby inhibiting their growth .
Pharmacokinetics
They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from replicating their DNA and producing essential proteins. This leads to the death of the bacteria or inhibits their growth, effectively treating the bacterial infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . Therefore, the environmental presence of sulfonamides and their metabolites can be serious threats to ecosystems and human health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxynaphthalene-1-sulfonamide typically involves the sulfonation of 4-methoxynaphthalene followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-methoxynaphthalene with chlorosulfonic acid to form 4-methoxynaphthalene-1-sulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxynaphthalene-1-sulfonamide.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include 4-hydroxynaphthalene-1-sulfonamide, 4-methoxynaphthalene-1-amine, and various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxynaphthalene-1-sulfonyl chloride: An intermediate in the synthesis of 4-Methoxynaphthalene-1-sulfonamide.
4-Hydroxynaphthalene-1-sulfonamide: A product of the oxidation of this compound.
4-Methoxynaphthalene-1-amine: A product of the reduction of this compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its methoxy and sulfonamide groups provide distinct reactivity patterns, making it a valuable compound for synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-methoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHDRZCQJLIEIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355441 |
Source
|
Record name | 1-Naphthalenesulfonamide, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95834-50-7 |
Source
|
Record name | 1-Naphthalenesulfonamide, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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